3-(1H-imidazol-1-yl)propanamide
Overview
Description
Scientific Research Applications
1. Therapeutic Potential of Imidazole Containing Compounds
- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The synthesis of imidazole containing compounds involves various synthetic routes .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
2. Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters
- Summary of Application : The tested compounds exhibited better anti-Candida profiles than fluconazole .
- Methods of Application : The compounds were synthesized and evaluated for anti-Candida activity .
- Results or Outcomes : Compound 5j, namely (E)-3-(1 H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime emerged as the most active congener, with a MIC value of 0.0054 µmol/mL being more potent than both fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC value = 0.0188 µmol/mL) as a new anti-Candida albicans agent .
3. Synthesis of 1, 3-diazole derivatives
- Summary of Application : Imidazole and its derivatives are used in the synthesis of various organic compounds. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : Various synthetic routes are used for the synthesis of imidazole and its derived products .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
4. Proteomics Research
- Summary of Application : “3-(1H-imidazol-1-yl)propanamide” is a biochemical used in proteomics research .
- Methods of Application : This compound can be purchased and used in various biochemical experiments .
- Results or Outcomes : The outcomes of these experiments would depend on the specific research question and experimental design .
5. Anticancer Activity of Imidazole Derivatives
- Summary of Application : Imidazole derivatives have been synthesized and evaluated for their anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 .
- Methods of Application : The compounds were synthesized and their anticancer activity was evaluated using the MTT assay .
- Results or Outcomes : The outcomes of these experiments would depend on the specific research question and experimental design .
6. Synthesis of N-Phenyl-Substituted Propanamides
- Summary of Application : An alternative pathway has been designed for the preparation of N-phenyl-substituted propanamides .
- Methods of Application : The compounds were synthesized using the designed pathway .
- Results or Outcomes : The outcomes of these experiments would depend on the specific research question and experimental design .
properties
IUPAC Name |
3-imidazol-1-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6(10)1-3-9-4-2-8-5-9/h2,4-5H,1,3H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQUSGWKCTXCRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555672 | |
Record name | 3-(1H-Imidazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)propanamide | |
CAS RN |
43115-74-8 | |
Record name | 3-(1H-Imidazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.